molecular formula C₂₃H₂₇NO₆ B1140410 Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside CAS No. 116696-66-3

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside

Cat. No.: B1140410
CAS No.: 116696-66-3
M. Wt: 413.46
InChI Key:
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Description

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside: is a complex carbohydrate derivative that has garnered significant interest in the fields of glycobiology and medicinal chemistry. This compound is known for its role as a building block in the synthesis of various glycosidic drugs and biochemical reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by selective acylation and benzylationThe final step involves the methylation of the 3-hydroxyl group .

Industrial Production Methods: Industrial production of this compound is generally carried out in batch reactors under controlled conditions. The reaction conditions include maintaining a temperature range of 50-70°C and using solvents such as pyridine or dimethylformamide. The purity of the final product is ensured through recrystallization and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and acetamido groups.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

Conclusion

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of glycosidic drugs and biochemical reagents, as well as in the study of carbohydrate-protein interactions.

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-8-methoxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-15(25)24-19-21(26-2)20-18(14-28-22(30-20)17-11-7-4-8-12-17)29-23(19)27-13-16-9-5-3-6-10-16/h3-12,18-23H,13-14H2,1-2H3,(H,24,25)/t18-,19-,20-,21-,22?,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWUPDKLMGPJJS-UWPRFDSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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